molecular formula C7H4F3N2+ B14682792 3-(Trifluoromethyl)benzene-1-diazonium CAS No. 35665-28-2

3-(Trifluoromethyl)benzene-1-diazonium

Cat. No.: B14682792
CAS No.: 35665-28-2
M. Wt: 173.12 g/mol
InChI Key: CZGLIAXPNCFRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The trifluoromethyl group (-CF₃) at the meta position enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzene-1-diazonium typically involves the diazotization of 3-(trifluoromethyl)aniline. This process is carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods: In an industrial setting, the diazotization process is often conducted in a continuous-flow reactor to ensure better control over reaction conditions and to minimize the risks associated with the exothermic nature of the reaction. This method also allows for higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzene-1-diazonium undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • Benzenediazonium chloride
  • 4-(Trifluoromethyl)benzenediazonium
  • 2-(Trifluoromethyl)benzenediazonium

Comparison: 3-(Trifluoromethyl)benzene-1-diazonium is unique due to the position of the trifluoromethyl group at the meta position, which influences its reactivity and stability. Compared to other diazonium salts, it offers distinct advantages in terms of the types of reactions it can undergo and the stability of the resulting products .

Properties

IUPAC Name

3-(trifluoromethyl)benzenediazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGLIAXPNCFRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+]#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505247
Record name 3-(Trifluoromethyl)benzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35665-28-2
Record name 3-(Trifluoromethyl)benzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.